REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[CH2:4][CH2:5][CH2:6][CH2:7][C:8]([O-])=O.C[N+](C)(C)C.[C:17](#N)[CH3:18].[C:20]([O:24][CH2:25]C)(=[O:23])[CH:21]=C>O>[C:20]([O:24][CH3:25])(=[O:23])[CH2:21][CH2:17][CH2:18][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:11] |f:0.1|
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Name
|
solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
tetramethyl ammonium monomethyl adipate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCCCC(=O)[O-])=O.C[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In operation of the cell, anolyte was pumped by means of a syringe
|
Type
|
CUSTOM
|
Details
|
pump to the anolyte channel and through the porous anode and catholyte was pumped by means of another syringe
|
Type
|
CUSTOM
|
Details
|
the electrolytic reaction 1 Ampere
|
Type
|
CUSTOM
|
Details
|
providing 0.2 A/geometric cm2
|
Type
|
CUSTOM
|
Details
|
At the start of and during the course of the electrolytic reaction
|
Type
|
CUSTOM
|
Details
|
The liquid exiting from the cell was collected
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC(=O)OC)(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |